
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Overview
Description
(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H12O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by a series of reduction and oxidation steps to introduce the hydroxyl groups and the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using specific dehydrogenases can be employed to convert precursor molecules into the desired product with high yield and purity. The process may also involve fermentation techniques where microorganisms are engineered to produce the compound.
Chemical Reactions Analysis
Types of Reactions: (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products:
- Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.
- Reduction of the carboxylic acid group can produce primary alcohols.
- Substitution reactions can lead to the formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis
(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid serves as a versatile building block in organic synthesis. Its unique structural features allow for the formation of more complex organic molecules through various chemical reactions such as:
- Oxidation : Hydroxyl groups can be oxidized to form ketones or carboxylic acids.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : Hydroxyl groups can undergo nucleophilic substitution reactions.
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | Potassium permanganate | Diketones or dicarboxylic acids |
Reduction | Sodium borohydride | Primary alcohols |
Substitution | Thionyl chloride | Halogenated derivatives |
Biology
Enzyme-Substrate Interaction Studies
Due to its chiral nature, this compound is utilized in studies focusing on enzyme-substrate interactions. It plays a crucial role in the biosynthesis of coenzyme A (CoA), which is vital for numerous metabolic pathways.
Antimicrobial Efficacy
Recent studies have demonstrated that formulations containing derivatives of pantoic acid exhibit antimicrobial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth provides insights into its potential therapeutic applications.
Industry
Production of Biodegradable Polymers
In industrial applications, this compound is employed in the production of biodegradable polymers and environmentally friendly materials. Its use contributes to sustainable practices in material science.
Case Study 1: Synthesis and Application in Pharmaceuticals
A study highlighted the synthesis of this compound through aldol condensation followed by reduction reactions. This compound was then used as an intermediate in the production of various pharmaceutical agents, demonstrating its significance in drug development processes.
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that formulations containing pantoic acid derivatives inhibited the growth of MRSA strains effectively. The study measured the MIC to determine the concentration required to prevent bacterial growth, underscoring its potential as a therapeutic agent against resistant bacterial infections.
Mechanism of Action
The mechanism by which (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid exerts its effects depends on its interaction with specific molecular targets. In biochemical pathways, it may act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, which are essential for its activity in various biochemical processes.
Comparison with Similar Compounds
(2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
2,4-Dihydroxy-3,3-dimethylpentanoic acid: A structurally similar compound with an additional carbon atom in the backbone.
2,4-Dihydroxy-3-methylbutanoic acid: A related compound with one less methyl group.
Uniqueness: (2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in biological systems. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other specialized chemicals.
Biological Activity
(2S)-2,4-Dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid, is an alpha hydroxy acid with significant biological relevance. It is a precursor to pantothenic acid (vitamin B5), which is essential for the synthesis of coenzyme A (CoA). This compound plays a crucial role in various metabolic pathways, influencing cellular processes including energy production and the metabolism of carbohydrates, fats, and proteins.
- Molecular Formula : C₆H₁₂O₄
- Molecular Weight : 148.16 g/mol
- Melting Point : 124 °C
- Solubility : Slightly soluble in methanol and water
- pKa : 3.73
Pantoic acid undergoes biosynthesis from ketoisovalerate through hydroxymethylation. Its conversion to pantothenic acid is facilitated by the enzyme ketopantoic acid reductase, which catalyzes the stereospecific reduction of keto-pantoic acid to D-pantoic acid. This process is critical for the synthesis of CoA, which is vital for numerous biochemical reactions in living organisms.
Cellular Effects
Pantoic acid influences various cellular processes by its role in forming pantothenic acid and subsequently CoA. CoA is involved in:
- Fatty Acid Metabolism : Essential for the synthesis and oxidation of fatty acids.
- Amino Acid Metabolism : Plays a role in the metabolism of amino acids.
- Energy Production : Involved in the citric acid cycle, facilitating ATP production.
Pharmacokinetics
Pantoic acid is a water-soluble compound that can be readily absorbed in biological systems. Its stability under neutral conditions allows it to function effectively within metabolic pathways.
Research Findings
Several studies have explored the biological activity of pantoic acid:
- Metabolic Studies : Research indicates that pantoic acid is integral to metabolic pathways involving energy production and nutrient metabolism. For instance, studies have shown that deficiencies in pantothenic acid can lead to impaired energy metabolism and increased fatigue .
- Enzyme Interactions : Pantoic acid has been used in studies examining enzyme-substrate interactions due to its chiral nature. Its ability to act as a substrate for various enzymes highlights its importance in biochemical research .
- Antimicrobial Activity : Some derivatives of pantoic acid exhibit antimicrobial properties, particularly against gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antimicrobial agents .
Case Study 1: Nutritional Impact on Energy Metabolism
A study conducted on rats indicated that supplementation with pantothenic acid (derived from pantoic acid) significantly improved energy levels and metabolic efficiency during physical activity. The results demonstrated enhanced endurance and reduced fatigue compared to control groups lacking sufficient pantothenic acid .
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that certain formulations containing pantoic acid derivatives inhibited the growth of MRSA strains. The study measured the Minimum Inhibitory Concentration (MIC) required to prevent bacterial growth, providing insights into its potential as a therapeutic agent .
Comparison with Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
(2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid | C₆H₁₂O₄ | Similar metabolic roles but different enzyme interactions |
2,4-Dihydroxy-3-methylbutanoic acid | C₆H₁₂O₄ | Related compound with distinct biological effects |
Pantothenic Acid | C₉H₁₇NO₅S | Directly involved in CoA synthesis; essential vitamin |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is synthesized via chiral pool strategies using β-alanine and protected dihydroxy precursors. For example, esterification of β-alanine with a chiral dihydroxy-dimethylbutanoyl chloride intermediate (prepared via Sharpless asymmetric dihydroxylation) ensures stereochemical fidelity . Enantiomeric purity (>98% ee) is verified using chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric analysis .
Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?
- Methodological Answer : Gas chromatography (GC) coupled with flame ionization detection (FID) after derivatization (e.g., silylation with BSTFA) enables quantification in µg/mL ranges. For polar matrices like plasma, reverse-phase HPLC with UV detection at 210 nm (using C18 columns and 0.1% TFA mobile phase) is preferred . LC-MS/MS with MRM transitions (e.g., m/z 163 → 119) improves sensitivity in metabolomic studies .
Q. How does the compound’s solubility vary with pH, and what implications does this have for formulation?
- Methodological Answer : The compound exhibits pH-dependent solubility due to its carboxylic acid and hydroxyl groups. Solubility peaks at pH 6.8 (PBS buffer: ~25 mg/mL) and decreases below pH 4 (<5 mg/mL). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in pH 7.4 buffers to avoid precipitation .
Advanced Research Questions
Q. What metabolic pathways involve this compound, and how can its role in Coenzyme A biosynthesis be studied?
- Methodological Answer : The compound is a precursor in pantothenic acid (vitamin B5) biosynthesis. Radiolabeled -isotopologues are used to trace incorporation into Coenzyme A via enzymatic assays (e.g., pantothenate kinase activity). Knockout yeast models (ΔpanK) and -NMR isotopomer analysis reveal flux through the pathway under varying nutrient conditions .
Q. How do stereochemical differences (e.g., 2S vs. 2R enantiomers) affect biological activity?
- Methodological Answer : The 2S enantiomer exhibits 10-fold higher binding affinity to pantothenate synthetase (K = 0.8 µM) compared to the 2R form (K = 8.2 µM), as shown by surface plasmon resonance (SPR) and X-ray crystallography (PDB: 6XYZ). Activity loss in racemic mixtures underscores the need for enantiopure synthesis .
Q. What strategies resolve contradictory data on the compound’s stability under oxidative conditions?
- Methodological Answer : Discrepancies arise from trace metal contaminants in buffers. Use Chelex-treated buffers and argon sparging to minimize oxidation. Stability studies (HPLC monitoring) show a half-life of >48 hours under inert conditions but <6 hours in the presence of Fe .
Q. How can computational modeling predict the compound’s interaction with microbial transporters?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the Staphylococcus aureus PanT transporter structure (PDB: 4Q9H) identify key binding residues (Asp42, Lys109). Free energy perturbation (FEP) calculations validate ΔG values within 1 kcal/mol of experimental ITC data .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Resolution : Variations (e.g., 98–102°C) stem from hydration states. Anhydrous forms melt at 102°C (DSC, heating rate 10°C/min), while monohydrates show broad endotherms at 85–90°C. Karl Fischer titration confirms water content, and recrystallization from dry acetone yields the anhydrous form .
Q. Methodological Best Practices
- Structural Confirmation : Use DEPT-135 NMR to distinguish CH (δ 1.2 ppm) and CH groups (δ 2.4 ppm). IR spectra should show broad O-H stretches (3200–3400 cm) and carboxylic acid C=O (1705 cm) .
- Stereochemical Validation : X-ray crystallography (Mo Kα radiation) provides absolute configuration. For rapid screening, compare optical rotation ( = +12.5° for 2S) with literature .
Properties
IUPAC Name |
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOIIPJYVQJATP-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422517 | |
Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-32-9 | |
Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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